

Determining N-Nitroso Fluoxetine Impurities: Application Notes and Protocols for Sensitive Quantification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Nitroso Fluoxetine*

Cat. No.: *B8145674*

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In response to heightened regulatory scrutiny surrounding nitrosamine impurities in pharmaceutical products, this document provides detailed application notes and protocols for the sensitive and accurate quantification of **N-Nitroso Fluoxetine** in drug substances and products. These methodologies are essential for researchers, scientists, and drug development professionals to ensure product quality and patient safety. The presence of nitrosamines, potential carcinogens, is a critical quality attribute that requires rigorous control to adhere to stringent regulatory guidelines set by bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).^{[1][2][3][4][5]}

This document outlines validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of **N-Nitroso Fluoxetine**, providing practical limits of detection (LOD) and quantification (LOQ) to meet and exceed regulatory expectations.

Quantitative Data Summary

The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for **N-Nitroso Fluoxetine** from validated analytical methods. These values demonstrate the high sensitivity achievable with modern LC-MS/MS instrumentation.

Analytical Method	Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
LC-MS/MS	Fluoxetine Drug Substance	Not Reported	0.1 µg/g	
LC-MS/MS	Fluoxetine Tablets	0.03 ppm (or 0.03 µg/g)	0.09 ppm (or 0.09 µg/g)	

Note: ppm (parts per million) is equivalent to µg/g (microgram per gram).

Experimental Protocols

The following protocols are synthesized from validated methods for the analysis of **N-Nitroso Fluoxetine**. Researchers should note that specific parameters may require optimization based on the instrumentation used.

Method 1: Analysis of N-Nitroso Fluoxetine in Fluoxetine Drug Substance

This method is applicable for the determination of **N-Nitroso Fluoxetine** in fluoxetine active pharmaceutical ingredient (API).

1. Reagents and Materials

- **N-Nitroso Fluoxetine** reference standard
- **N-Nitroso Fluoxetine-d5** (internal standard, I.S.)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic Acid (LC-MS grade)

- Fluoxetine drug substance sample

2. Standard and Sample Preparation

- Internal Standard (I.S.) Stock Solution: Accurately weigh and dissolve **N-Nitroso Fluoxetine-d5** in methanol to prepare a stock solution. A subsequent dilution to 10 ng/mL in methanol serves as the working I.S. solution.
- Standard Stock Solution: Accurately weigh and dissolve the **N-Nitroso Fluoxetine** reference standard in methanol to create a stock solution.
- Standard Solutions for Calibration Curve: Prepare a series of standard solutions by diluting the standard stock solution with methanol to concentrations ranging from 1 to 40 ng/mL. Each standard solution should also contain the internal standard at a constant concentration (e.g., 1 ng/mL).
- Sample Solution: Accurately weigh approximately 0.1 g of the fluoxetine drug substance into a centrifuge tube. Add 1 mL of the internal standard solution and 9 mL of methanol. After mixing and sonicating for 5 minutes, centrifuge the sample at 3000 ×g for 5 minutes. Filter the resulting supernatant through a suitable membrane filter before analysis.

3. LC-MS/MS Conditions

- Liquid Chromatography:
 - Column: Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm
 - Column Temperature: 40°C
 - Mobile Phase A: Water with 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid
 - Flow Rate: 0.8 mL/min
 - Injection Volume: 5 µL
 - Gradient Program:

Time (min)	%A	%B
0.0 → 2.0	35	65
2.0 → 7.0	35 → 5	65 → 95
7.0 → 9.0	5	95
9.0 → 9.1	5 → 35	95 → 65

| 9.1 → 12.0 | 35 | 65 |

- Mass Spectrometry:
 - Ion Source: Electrospray Ionization (ESI), positive mode
 - Ion Spray Voltage: 5.5 kV
 - Ion Source Temperature: 500°C
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Declustering Potential (V)	Collision Energy (eV)
N-Nitroso Fluoxetine (Quantifier)	339	177	60	14
N-Nitroso Fluoxetine (Qualifier)	339	117	60	26

| N-Nitroso Fluoxetine-d5 (I.S.) | 344 | 182 | 80 | 13 |

Method 2: Analysis of N-Nitroso Fluoxetine in Fluoxetine Tablets

This method is validated for the determination of **N-Nitroso Fluoxetine** in fluoxetine immediate-release tablets.

1. Reagents and Materials

- **N-Nitroso Fluoxetine** reference standard
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic Acid (LC-MS grade)
- Pyrrolidine solution (approx. 10 mg/mL in methanol)
- Homogenized fluoxetine tablet samples

2. Standard and Sample Preparation

- **Stock Solution:** Prepare a stock solution of **N-Nitroso Fluoxetine** in methanol at a concentration of approximately 100 µg/mL. Store this solution at 2-8 °C.
- **Calibration Solutions:** Prepare calibration solutions by diluting the stock solution in a mixture of acetonitrile and water (80:20 v/v).
- **Sample Solution:** Weigh approximately 50 mg of the homogenized tablet sample into a plastic centrifuge tube. Add 50 µL of pyrrolidine solution and 9.95 mL of an acetonitrile/water mixture (80:20 v/v). After vortexing and sonicating for 10 minutes, filter the solution through a membrane filter into an HPLC vial.

3. LC-MS/MS Conditions

- **Liquid Chromatography:**

- Column: XTerra MS C18, 3.5 μm , 3.0 x 100 mm
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile
- Injection Volume: 10 μL
- Gradient Program:

Time (min)	Flow ($\mu\text{L}/\text{min}$)	%B
0.0	400	40
1.0	400	40
6.0	400	95
8.0	400	95
8.1	400	40

| 10.0 | 400 | 40 |

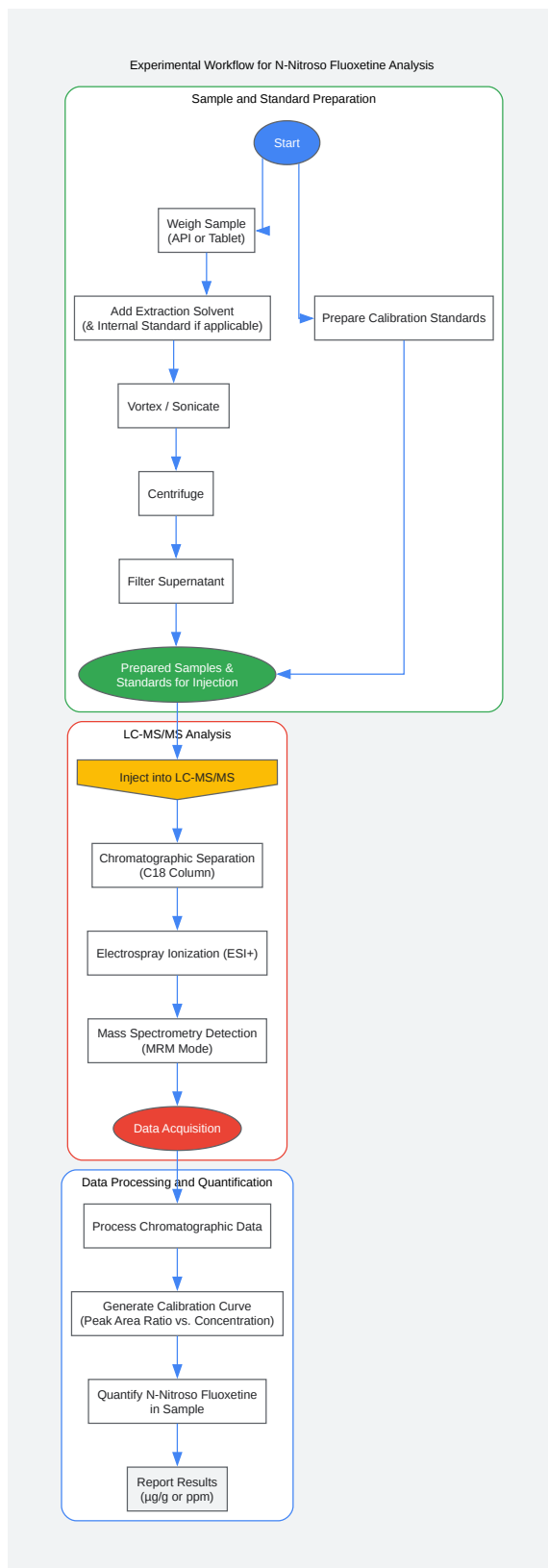
- Mass Spectrometry:
 - Ion Source: Electrospray Ionization (ESI), positive mode
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transition:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
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| N-Nitroso Fluoxetine | 339 | 177 |

Workflow and Pathway Diagrams

To facilitate a clear understanding of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship of the analytical steps.



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References

- 1. topioxresearch.com [topioxresearch.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. edaegypt.gov.eg [edaegypt.gov.eg]
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Phone: (601) 213-4426

Email: info@benchchem.com